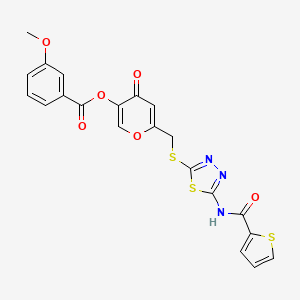

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6S3/c1-28-13-5-2-4-12(8-13)19(27)30-16-10-29-14(9-15(16)25)11-32-21-24-23-20(33-21)22-18(26)17-6-3-7-31-17/h2-10H,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEVSGGVGYTXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that has garnered attention due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a multi-functional structure that includes a pyran ring, thiophene moiety, and a methoxybenzoate group. The synthesis typically involves several steps:

- Condensation Reactions : Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives.

- Thioetherification : Formation of thioether bonds linking the thiophene and thiadiazole units.

- Esterification : Attaching the methoxybenzoate group.

These synthetic pathways are crucial for the compound's biological activity as they influence its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyran derivatives. For instance:

- Compounds similar to 4-oxo-6 have shown significant cytotoxicity against various cancer cell lines, including leukemia and ovarian cancer .

- Mechanisms include inducing cell cycle arrest and apoptosis through interactions with cellular pathways involved in tumorigenesis .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against bacterial strains. Research indicates:

- The presence of the thiophene and thiadiazole rings enhances its antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has been observed to:

- Inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in in vitro models .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor , particularly in the context of:

- Acetylcholinesterase Inhibition : Some derivatives have shown potency comparable to established drugs like donepezil, suggesting potential use in treating Alzheimer’s disease .

Case Studies

Several case studies have documented the biological activities of compounds related to 4-oxo-6:

-

Cytotoxicity Study : A study evaluated various pyran derivatives against cancer cell lines and found that specific substitutions (like electron-withdrawing groups) significantly increased cytotoxicity .

Compound Cell Line IC50 (µM) 4a Leukemia 5.0 4b Ovarian 7.5 4c Glioma 10.0 -

Antimicrobial Testing : Another study assessed the antimicrobial activity against E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Compound E. coli (mm) S. aureus (mm) 4a 15 20 4b 18 22

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Interference : The compound's structural components can interact with DNA or RNA synthesis pathways, inhibiting cellular proliferation.

- Enzyme Binding : Through specific interactions at active sites of enzymes, it can effectively block substrate access or alter enzymatic activity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in the 3-methoxybenzoate moiety undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Saponification : Treatment with aqueous NaOH/ethanol converts the ester to a carboxylate salt.

-

Acidic Hydrolysis : Refluxing with HCl yields the corresponding carboxylic acid.

In related compounds (e.g., pyran-3-yl benzoate derivatives), hydrolysis rates depend on the electron-withdrawing/donating nature of substituents. The methoxy group at the para position slightly retards hydrolysis compared to nitro or chloro analogs .

Nucleophilic Substitution

The thioether (–S–CH2–) and thiadiazole sulfur atoms are susceptible to nucleophilic attack:

-

Thioether Reactivity : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts.

-

Thiadiazole Reactivity : The 1,3,4-thiadiazole ring undergoes substitution at the C-2 position with amines or hydrazines under mild conditions .

For example, hydrazine hydrate reacts with the thiadiazole moiety to form hydrazide derivatives, as observed in structurally similar compounds .

Cyclization and Ring-Opening Reactions

The pyran ring participates in cyclization or ring-opening under specific conditions:

-

Pyran Ring Opening : Acidic conditions (e.g., H2SO4) cleave the lactone ring to form a dihydroxycarboxylic acid.

-

Cyclization with Hydrazines : Reaction with hydrazine hydrate forms fused pyrazoline or pyridone rings, as seen in analogous pyran derivatives .

Amide Reactivity

The thiophene-2-carboxamido group undergoes:

-

Hydrolysis : Concentrated HCl or enzymatic catalysis cleaves the amide bond to yield thiophene-2-carboxylic acid.

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions.

Ester Reactivity

The 3-methoxybenzoate ester participates in transesterification with alcohols (e.g., methanol) catalyzed by Lewis acids like BF3.

Data Table: Key Chemical Reactions and Conditions

Stability and Reactivity Trends

-

pH Sensitivity : The compound degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media due to ester and amide hydrolysis.

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

-

Light Sensitivity : Thiophene and thiadiazole moieties may undergo photolytic degradation under UV exposure .

Mechanistic Insights from Analogs

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy and 3,4-dimethoxy variants (electron-donating) may exhibit enhanced stability compared to the 4-nitro analogue (electron-withdrawing), which could increase electrophilicity and reactivity .

Comparison with Thiophene-2-Carboxamide Derivatives

Thiophene-2-carboxamide is a critical pharmacophore in antimicrobial and antitumor agents. Analogues from include:

- Thieno[2,3-e][1,2,4]Triazepine Derivatives (7b, 7c): Replace the pyranone core with a triazepine ring, enhancing rigidity but reducing solubility .

Activity Implications :

The thiadiazole-thioether linkage in the target compound may improve membrane penetration compared to triazepine-based analogues, as seen in similar thiadiazole-containing drugs .

Heterocyclic Core Modifications

- Pyrazoline Derivatives (): Compounds like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole replace the pyranone with a dihydropyrazole ring, sacrificing aromaticity for conformational flexibility .

- Thiazolo[3,2-a]Pyrimidine Derivatives () : Fused thiazole-pyrimidine systems exhibit higher melting points (>200°C) compared to the target compound (data unavailable), suggesting stronger intermolecular forces .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be systematically improved?

- Methodological Answer : The compound's synthesis involves multi-step heterocyclic coupling. Key steps include:

- Thiadiazole-thioether formation : Reacting 5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-thiol with a bromomethylpyran derivative under reflux in ethanol, achieving yields of ~70–76% (similar to methods in ).

- Esterification : Coupling the pyran intermediate with 3-methoxybenzoic acid using DCC/DMAP in anhydrous DMF .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., triethylamine for pH control) can improve yields. Monitoring by TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Confirm C=O (1670–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .

- NMR : Focus on:

- ¹H-NMR : Methoxy protons (~δ 3.8–4.0 ppm), pyran ring protons (δ 5.5–6.5 ppm), and thiophene aromatic signals (δ 7.0–7.5 ppm) .

- ¹³C-NMR : Carbonyl carbons (C=O at ~165–175 ppm) and thiadiazole carbons (C=N at ~150–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the benzoate group) .

Q. What in vitro biological screening models have been used to evaluate its pharmacological potential?

- Methodological Answer :

- Anticonvulsant Activity : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, comparing latency and mortality rates to standards like phenytoin .

- Antimicrobial Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between pyran H-6 and the thiadiazole C-2 confirm the thioether linkage .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol equilibria in the pyran-4-one ring) .

- Computational DFT : Compare experimental IR/NMR with simulated spectra from Gaussian09 using B3LYP/6-311+G(d,p) basis sets .

Q. What computational strategies predict the compound’s reactivity and binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors (anticipate anticonvulsant action) or bacterial enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electron-deficient regions susceptible to nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Replace the 3-methoxybenzoate with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity or with bulky substituents to improve CNS penetration .

- Bioisosteric Replacement : Substitute the thiophene-2-carboxamido group with pyridine or imidazole rings to alter pharmacokinetic properties .

- In Silico ADMET : Use SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier permeability for prioritized analogs .

Q. What formulation strategies improve the compound’s aqueous solubility for in vivo studies?

- Methodological Answer :

- Solid Dispersion : Co-precipitate with polyvinylpyrrolidone (PVP-K30) or Soluplus® via spray drying, enhancing solubility by disrupting crystallinity .

- Cyclodextrin Complexation : Use β-cyclodextrin (1:2 molar ratio) in phosphate buffer (pH 7.4) to form inclusion complexes, validated by phase-solubility studies .

Q. How can reaction byproducts be systematically identified and minimized during scale-up synthesis?

- Methodological Answer :

- LC-MS Monitoring : Detect intermediates and byproducts (e.g., hydrolyzed ester or oxidized thioether) using reverse-phase C18 columns and ESI-MS .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (ACN/water + 0.1% TFA) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.